(2-Methoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Description
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Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.BrH/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12;/h2-9,16H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISONYSGITNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methoxybenzyl)(3-pyridinylmethyl)amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₁₄BrN
- Molar Mass : Approximately 252.15 g/mol
- Structure : The compound features a methoxybenzyl group and a pyridinylmethyl moiety, which contribute to its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HeLa | 10 | Significant growth inhibition |
| MCF-7 | 15 | Moderate cytotoxicity noted |
| NCI-H460 | 12 | Effective in reducing cell viability |
Studies have shown that the compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining and activation of caspases, suggesting a mechanism involving programmed cell death .
The compound's mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. Notably, it has been identified as a potential inhibitor of polo-like kinase 1 (PLK1), which plays a significant role in cell cycle regulation.
Table 2: Kinase Inhibition Potency
| Compound Name | Target Kinase | IC₅₀ (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | Polo-like kinase 1 | ~50 | Significant inhibition |
| Other related compounds | Various kinases | >100 | Moderate inhibition |
The inhibition of PLK1 leads to reduced tumor growth and presents new avenues for cancer treatment strategies .
In Vitro Studies
In vitro studies have demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells. For instance, HeLa cells treated with the compound showed a marked increase in apoptotic markers compared to control groups.
In Vivo Studies
Animal model experiments using xenograft models have indicated that administration of this compound results in significant tumor size reduction compared to control groups. This highlights its potential as an anticancer agent, warranting further investigation into its therapeutic applications .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
- Metabolism : Primarily metabolized via oxidation and conjugation pathways, facilitating elimination from the body.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
